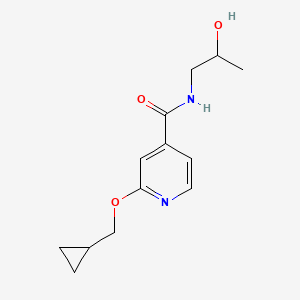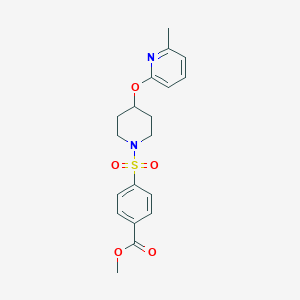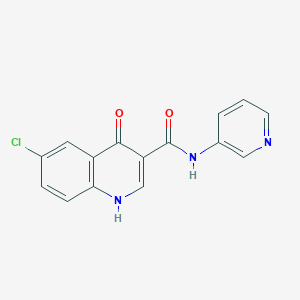
2-(cyclopropylmethoxy)-N-(2-hydroxypropyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopropylmethoxy)-N-(2-hydroxypropyl)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.298. The purity is usually 95%.
The exact mass of the compound 2-(cyclopropylmethoxy)-N-(2-hydroxypropyl)isonicotinamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging Agents for Alzheimer's Disease
The synthesis of carbon-11-labeled isonicotinamides, including 2-(cyclopropanecarboxamido)-N-(4-methoxypyridin-3-yl)isonicotinamide and its derivatives, represents a significant advancement in the development of PET (Positron Emission Tomography) imaging agents. These compounds are designed for imaging GSK-3 (Glycogen Synthase Kinase-3) enzyme activity in the brain, which is implicated in Alzheimer's disease. The synthesis process involves multiple steps leading to radiochemical yields of 40-50% and high specific activity, making them potent tools for neuroimaging applications (Gao, Wang, & Zheng, 2017).
Supramolecular Chemistry and Co-Crystallization
Isonicotinamides, including 2-(cyclopropylmethoxy)-N-(2-hydroxypropyl)isonicotinamide, are integral in supramolecular chemistry for creating co-crystals with various molecular components. These co-crystals exhibit diverse structures and properties, such as high Z′ values, stoichiometric variations, polymorphism, and phase transitions, offering a wide range of applications in material science and drug formulation. Notably, the co-crystallization of isonicotinamide with cyclic carboxylic acids demonstrates the vast potential of these compounds in designing new molecular architectures (Lemmerer & Fernandes, 2012).
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2-hydroxypropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)7-15-13(17)11-4-5-14-12(6-11)18-8-10-2-3-10/h4-6,9-10,16H,2-3,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXWYQKCQQIMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NC=C1)OCC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate sulfate](/img/structure/B2481938.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2481941.png)
![N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2481943.png)

![N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2481945.png)

![2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2481947.png)

![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2481952.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2481958.png)

![6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2481961.png)
